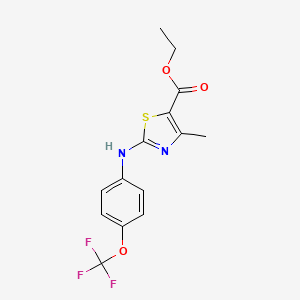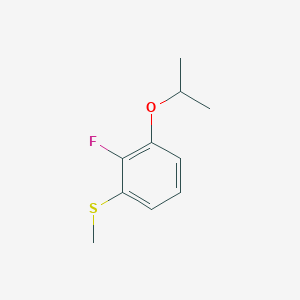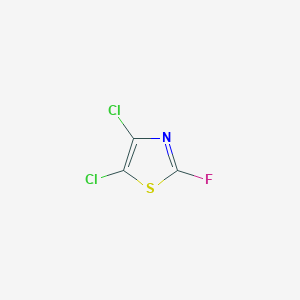
1,4-Bis(fluoren-9-yl)-butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(fluoren-9-yl)-butane (1,4-BFB) is a synthetic organic compound derived from fluorene, a hydrocarbon with two fused benzene rings. It is a colorless, crystalline solid with a molecular weight of 246.3 g/mol and a melting point of approximately 39 °C. 1,4-BFB is a useful organic building block for the synthesis of a variety of organic compounds, ranging from pharmaceuticals to polymers. It is also widely used in the field of scientific research for its unique properties and applications.
Wirkmechanismus
1,4-Bis(fluoren-9-yl)-butane is a synthetic organic compound, and its mechanism of action is not well understood. However, it is known that 1,4-Bis(fluoren-9-yl)-butane can undergo a variety of chemical reactions, including polymerization, cyclization, and oxidation. It is also known that 1,4-Bis(fluoren-9-yl)-butane can be used as a building block for the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,4-Bis(fluoren-9-yl)-butane are not well understood. However, it is known that 1,4-Bis(fluoren-9-yl)-butane can undergo a variety of chemical reactions, including polymerization, cyclization, and oxidation. In addition, 1,4-Bis(fluoren-9-yl)-butane is known to have a low toxicity and is not considered to be a health hazard.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,4-Bis(fluoren-9-yl)-butane in laboratory experiments include its low cost, availability, and low toxicity. It is also a versatile compound that can be used in a variety of reactions and can be used as a building block for the synthesis of a variety of organic compounds. The main limitation of using 1,4-Bis(fluoren-9-yl)-butane in laboratory experiments is its relatively low reactivity.
Zukünftige Richtungen
1,4-Bis(fluoren-9-yl)-butane has many potential future applications in scientific research. It can be used in the synthesis of polymers, such as poly(vinyl chloride) and poly(methyl methacrylate), for the production of nanomaterials and nanocomposites. In addition, 1,4-Bis(fluoren-9-yl)-butane can be used in the synthesis of pharmaceuticals, such as anti-cancer agents, and in the synthesis of organic compounds for use in drug delivery systems. Finally, 1,4-Bis(fluoren-9-yl)-butane can be used in the synthesis of organic compounds for use in bio-sensing applications.
Synthesemethoden
1,4-Bis(fluoren-9-yl)-butane can be synthesized in two ways: the direct synthesis and the indirect synthesis. In the direct synthesis, 1,4-Bis(fluoren-9-yl)-butane is synthesized using a Friedel-Crafts reaction between fluorene and butyl bromide. The reaction is carried out in the presence of anhydrous aluminum chloride and a suitable solvent, such as dichloromethane. The reaction is carried out at a temperature of 60-70 °C and the product is isolated by distillation. In the indirect synthesis, 1,4-Bis(fluoren-9-yl)-butane is synthesized using a Wittig reaction between fluorene and a phosphonium salt. The reaction is carried out in the presence of a base, such as sodium hydride, and a suitable solvent, such as dichloromethane. The reaction is carried out at a temperature of 0-5 °C and the product is isolated by distillation.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(fluoren-9-yl)-butane is widely used in scientific research for its unique properties and applications. It is used as a building block for the synthesis of a variety of organic compounds, such as pharmaceuticals, polymers, and other materials. It is also used in the synthesis of polymers, such as poly(vinyl chloride) and poly(methyl methacrylate). In addition, 1,4-Bis(fluoren-9-yl)-butane is used in the synthesis of polymers for the production of nanomaterials and nanocomposites.
Eigenschaften
IUPAC Name |
9-[4-(9H-fluoren-9-yl)butyl]-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26/c1-5-15-25-21(11-1)22-12-2-6-16-26(22)29(25)19-9-10-20-30-27-17-7-3-13-23(27)24-14-4-8-18-28(24)30/h1-8,11-18,29-30H,9-10,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHDHNPKCVMUFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCCCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(fluoren-9-yl)-butane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methoxy-pyrazolo[1,5-a]pyridine](/img/structure/B6308743.png)










